3-ethoxy-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of benzo[c]chromen-6-ones, which are recognized for their diverse biological activities and potential applications in fields such as medicine, chemistry, and industry. This compound features a unique structure characterized by a benzo[c]chromen-6-one core with an ethoxy group attached, making it an interesting subject of study for its pharmacological properties and synthesis methods.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 92496-58-7. It is classified within the broader category of chromones, which are known for their various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific subclass of benzo[c]chromen-6-ones includes compounds that have demonstrated potential in inhibiting certain enzymes relevant to therapeutic applications .
The synthesis of 3-ethoxy-6H-benzo[c]chromen-6-one can be approached through several methods:
In industrial settings, large-scale synthesis often employs these methods, focusing on cost-effectiveness and environmental considerations. The choice of reagents and reaction conditions is crucial in optimizing yield and purity.
3-ethoxy-6H-benzo[c]chromen-6-one can undergo various chemical reactions:
The major products formed from these reactions vary based on specific reagents and conditions used. For instance, oxidation may lead to hydroxylated derivatives while substitution can produce various alkylated or arylated products.
The primary target of 3-ethoxy-6H-benzo[c]chromen-6-one is phosphodiesterase II (PDE2). The inhibition of PDE2 affects multiple biochemical pathways due to the role of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) as second messengers.
Increased levels of cAMP can enhance protein kinase A (PKA) activity, leading to phosphorylation and activation of various proteins involved in cellular signaling pathways. Similarly, elevated cGMP levels can stimulate protein kinase G (PKG) pathways, further influencing cellular functions .
The compound exhibits stability under normal conditions but may undergo various transformations when subjected to different chemical environments, including oxidation and reduction reactions .
3-ethoxy-6H-benzo[c]chromen-6-one has several notable scientific applications:
The benzo[c]chromen-6-one core is efficiently constructed via cyclocondensation between 4-chloro-3-formylcoumarin and 1,3-dicarbonyl compounds (e.g., acetylacetone, ethyl acetoacetate). This reaction employs K₂CO₃ as a base in THF at 50°C, proceeding through nucleophilic displacement of chlorine followed by intramolecular Knoevenagel condensation. Stoichiometric optimization reveals a 2:1 ratio of dicarbonyl to aldehyde is critical for achieving yields of 45–77% [5]. Structural diversity is introduced by varying the dicarbonyl component: acetylacetone yields methyl-substituted derivatives, while diethyl malonate generates diester-functionalized products. Crystallographic analysis confirms the planar fused-ring system and the para-quinoidal orientation of the lactone carbonyl relative to the pyran ring [5].
Table 1: Selected Benzo[c]chromen-6-ones Synthesized via Cyclocondensation
Dicarbonyl Compound | Product | Yield (%) |
---|---|---|
Acetylacetone | 9-Methyl-6H-benzo[c]chromen-6-one | 75 |
Diethyl malonate | 8,10-Dicarbethoxy derivative | 79 |
Ethyl acetoacetate | 8-Acetyl-9-methyl analogue | 70 |
An alternative route involves copper-catalyzed Ullmann-type coupling between 2-bromobenzoic acids and resorcinol derivatives. This one-pot method utilizes CuSO₄ in aqueous NaOH under reflux, generating intermediate hydroxy acids that undergo lactonization upon acidification. Key advantages include operational simplicity and avoidance of halogenated coumarin precursors. Optimization confirms that electron-deficient aryl bromides enhance cyclization efficiency, yielding unsubstituted benzo[c]chromen-6-one scaffolds in ~79% yield [7]. This approach is particularly valuable for synthesizing the parent structure prior to site-specific alkoxylation.
Table 2: Copper-Mediated Synthesis Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst | CuSO₄ (20 mol%) | <70% → 79% |
Solvent | H₂O/NaOH | Facilitates hydrolysis |
Temperature | Reflux (100°C) | Completes in 45 min |
3-Hydroxy-benzo[c]chromen-6-ones serve as precursors for ethoxy functionalization. Selective O-alkylation employs iodoethane or ethyl bromide with K₂CO₃ in polar aprotic solvents (e.g., DMF). The reaction proceeds via SN₂ mechanism, requiring stoichiometric base to deprotonate the phenolic OH. Critical modifications include phase-transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate alkylation, achieving >85% conversion for 3-ethoxy derivatives. This method tolerates electron-withdrawing groups (e.g., esters at C-8/C-10) but is incompatible with reducible nitro substituents [3].
A solvent-free approach utilizes ZrCl₄ (7.5 mmol) to catalyze direct etherification between resorcinol and ethyl 2-cyclohexanonecarboxylate at 85°C. This method concurrently constructs the chromenone ring and installs the 3-ethoxy group via tandem cyclization-alkylation. Key benefits include:
Systematic diversification at C-8, C-9, and C-10 is achieved through three strategies:
Catalytic hydrogenation (Pd/C, H₂, 50 psi) selectively saturates the chromene pyran ring, yielding 7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ones. Key structural and property changes include:
Table 3: Comparative Properties of Unsaturated vs. Tetrahydro Benzo[c]chromenones
Property | Unsaturated (e.g., URO-B) | Tetrahydro (e.g., THU-OH) |
---|---|---|
Fluorescence λem | 420 nm | 450 nm |
log P (calc.) | 2.8 | 3.2 |
Iron(III) Kd | 10⁻⁵ M | 10⁻⁵ M |
Cytotoxicity (IC₅₀) | >100 μM (neuroblastoma) | >100 μM (neuroblastoma) |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1